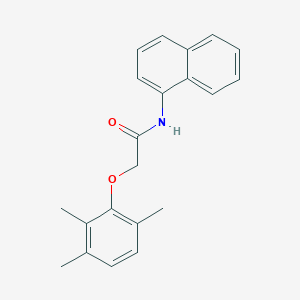
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide, also known as NTPTA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. NTPTA belongs to the class of amide derivatives and has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to reduce the levels of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In vitro studies have demonstrated that N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in cells, suggesting its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is also relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is its low solubility in water, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to possess neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide derivatives with improved solubility and bioavailability, which may enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide and to identify additional therapeutic targets.
Synthesemethoden
The synthesis of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 2,3,6-trimethylphenol with naphthalene-1-carbonyl chloride in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is purified by recrystallization to yield N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-inflammatory and antioxidant properties of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-11-12-15(2)21(16(14)3)24-13-20(23)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROQEDOWBMWAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-2-methyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5688077.png)
![(3-chlorophenyl)[1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5688087.png)
![1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5688094.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5688104.png)
![{4-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]phenyl}methanol](/img/structure/B5688111.png)

![3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide](/img/structure/B5688131.png)
![7-(cyclopropylmethyl)-2-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5688134.png)
![N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5688138.png)
![1-({[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5688145.png)
![3-cyclopropyl-1-(2,4-dichlorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5688160.png)
![(3R*,4R*)-1-[(2-chloro-4-fluorophenyl)acetyl]-3-cyclopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5688165.png)
